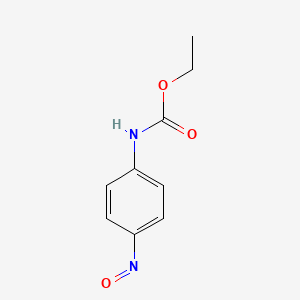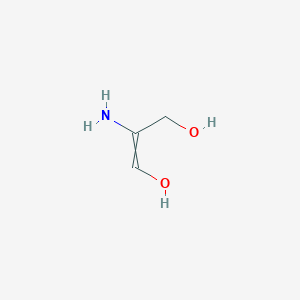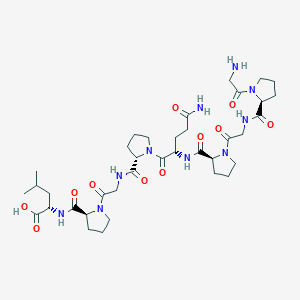![molecular formula C15H16O3 B12575443 (2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol CAS No. 192331-61-6](/img/structure/B12575443.png)
(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol is a complex organic compound characterized by its unique naphthopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of (2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-ol
- (2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-dione
- (2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-epoxide
Uniqueness
(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol is unique due to its specific stereochemistry and functional groups This uniqueness allows it to exhibit distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
192331-61-6 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
(2R)-3,3-dimethyl-1,2-dihydrobenzo[f]chromene-1,2-diol |
InChI |
InChI=1S/C15H16O3/c1-15(2)14(17)13(16)12-10-6-4-3-5-9(10)7-8-11(12)18-15/h3-8,13-14,16-17H,1-2H3/t13?,14-/m1/s1 |
Clé InChI |
TUJHLRNFVSGTHM-ARLHGKGLSA-N |
SMILES isomérique |
CC1([C@@H](C(C2=C(O1)C=CC3=CC=CC=C32)O)O)C |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC3=CC=CC=C32)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)



![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)



